methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate
Description
Methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate is a synthetic coumarin-furan hybrid compound. Its structure comprises a coumarin (2H-chromen-2-one) core substituted with an ethyl group at the 4-position and a furan-2-carboxylate moiety linked via an oxymethyl group at the 7-position. Coumarin derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the aromatic scaffold .
Properties
IUPAC Name |
methyl 5-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-11-8-17(19)24-16-9-12(4-6-14(11)16)22-10-13-5-7-15(23-13)18(20)21-2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBPYPNQMBYKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent like N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: Its photoactive properties make it useful in the development of smart materials and sensors.
Mechanism of Action
The mechanism of action of methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds with active sites in enzymes and proteins, thereby inhibiting their function . This interaction can disrupt normal cellular processes, leading to antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Findings:
Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 4-ethyl group on the coumarin core provides moderate lipophilicity (inferred from analogs), balancing solubility and membrane permeability. In contrast, the 6-hexyl substituent in significantly increases molecular weight (460.5 g/mol) and XLogP3 (6.8), which may hinder aqueous solubility but improve tissue penetration.
Biological Activity Correlations :
- The fluoronitrophenyl derivative demonstrates that electron-withdrawing groups (nitro, fluoro) can enhance anti-tubercular activity by interfering with bacterial iron homeostasis. This suggests that the target compound’s coumarin-linked furan ester might exhibit similar mechanisms if tested.
- Antimicrobial activity in highlights the importance of the furan carboxylate scaffold, even without a coumarin core.
Synthetic and Analytical Considerations: The synthesis of coumarin-furan hybrids often involves high-temperature esterification (e.g., furoyl chloride reactions at 200°C, as in ) or Mitsunobu coupling for ether linkages. Crystallographic data for analogs (e.g., ) rely on tools like SHELX and ORTEP , ensuring precise structural validation.
Biological Activity
Methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
CAS Number: 314742-24-0
The compound features a furan ring, which is known for its biological activity, and a coumarin derivative that enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate furan derivatives with coumarin-based compounds. The synthetic pathway often includes the use of various reagents and conditions to achieve the desired product with good yields.
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to this compound. For instance, derivatives of furan have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | Not specified |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Vero | Not specified |
The compound exhibits significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent .
Antibacterial Activity
The antibacterial efficacy of the compound has also been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for understanding its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC25923 | 1.00 |
| Escherichia coli ATCC10536 | Not specified |
These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria .
The biological activity of methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yloxy)methyl)furan-2-carboxylate may be attributed to its ability to interact with specific cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell walls. The furan moiety is known to participate in redox reactions, which may contribute to its cytotoxic effects.
Case Studies
- Anticancer Study : In a study conducted by Phutdhawong et al., the compound was shown to induce apoptosis in HeLa cells through mitochondrial pathways, suggesting that it could be developed as a chemotherapeutic agent .
- Antibacterial Efficacy : Another study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, making it a candidate for further development into antibacterial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
